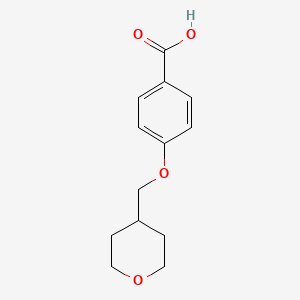

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Description

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid is a benzoic acid derivative featuring a tetrahydropyranylmethoxy substituent at the para position of the aromatic ring. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol (CAS 1020999-22-7) . This structural motif is commonly explored in medicinal chemistry for its balance of hydrophilicity and membrane permeability, particularly in central nervous system (CNS)-targeting agents .

Properties

IUPAC Name |

4-(oxan-4-ylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-13(15)11-1-3-12(4-2-11)17-9-10-5-7-16-8-6-10/h1-4,10H,5-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOSOGFEOBIKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid, also known by its CAS number 1008773-89-4, is a compound with a unique structural configuration that combines a benzoic acid moiety with a tetrahydro-2H-pyran group. This composition suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14O4. The compound features both carboxylic acid and ether functional groups, which are crucial for its chemical reactivity and biological interactions. The presence of the tetrahydro-2H-pyran group may enhance its binding affinity to various biological targets, similar to other compounds containing this scaffold.

Biological Activity Overview

Preliminary studies indicate that this compound may interact with enzymes and receptors, influencing their activity. The following sections summarize key findings regarding its biological activities.

Antibacterial Activity

Research has shown that compounds with similar structures to this compound exhibit significant antibacterial properties. For instance, derivatives of the 4H-pyran scaffold have been evaluated for their efficacy against various Gram-positive bacteria. Compounds structurally related to this compound demonstrated lower IC50 values than ampicillin, indicating potential as antibacterial agents .

Antioxidant Properties

The antioxidant activity of compounds containing the tetrahydro-2H-pyran moiety has been documented. In assays measuring DPPH radical scavenging activity, several derivatives showed promising results, suggesting that this compound might also exhibit antioxidant effects. For example, certain analogues displayed scavenging activities comparable to established antioxidants like BHT .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of related compounds have been evaluated against human colorectal cancer cell lines (HCT-116). Some derivatives demonstrated significant antiproliferative activity by inhibiting CDK2 kinase activity, which is crucial for cell cycle progression. These findings suggest that this compound could be explored further as a potential anticancer agent .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. The presence of both carboxylic acid and ether groups may facilitate these interactions, potentially enhancing the compound's binding affinity and specificity.

Comparative Analysis with Related Compounds

The following table summarizes the properties of structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid | C13H16O4 | Different position of methoxy group |

| 4-(Tetrahydro-2H-pyran-2-ylmethoxy)benzoic acid | C13H16O4 | Variation in tetrahydro-pyran structure |

| 3-Methoxybenzoic Acid | C9H10O3 | Simpler structure without tetrahydro-pyran |

This comparison highlights the unique structural attributes of this compound that may confer distinct chemical properties and biological activities compared to these similar compounds.

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluating various 4H-pyran derivatives found that certain compounds inhibited Gram-positive bacteria effectively, suggesting a promising avenue for developing new antibacterial agents .

- Antioxidant Activity : Another investigation demonstrated that specific derivatives exhibited significant DPPH scavenging activity, reinforcing the potential antioxidant role of compounds related to this compound .

- Cytotoxicity in Cancer Cells : Research on HCT-116 cells revealed that certain pyran derivatives induced apoptosis through caspase activation and inhibited CDK2 activity, marking them as candidates for further anticancer drug development .

Scientific Research Applications

Treatment of Neurological Disorders

Research indicates that derivatives of 4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid exhibit potential as partial agonists for the 5-HT4 receptor, which is implicated in various neurological disorders. These include:

- Alzheimer's Disease : The compound's ability to cross the blood-brain barrier makes it a candidate for treating cognitive decline associated with Alzheimer's disease and other dementias .

- Parkinson's Disease : Its use in managing symptoms related to Parkinson's disease has been explored, particularly in reducing muscle spasms and improving motor function .

Table 1: Neurological Disorders Targeted by this compound

| Disorder | Mechanism of Action | Evidence Source |

|---|---|---|

| Alzheimer's Disease | Partial agonism at 5-HT4 receptors | |

| Parkinson's Disease | Reduces muscle spasms | |

| Depression | Modulates serotonin levels |

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis, particularly in creating more complex molecules with therapeutic potential. Its unique structure allows for various functional group modifications.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing bioactive molecules with anti-inflammatory properties. The compound was modified to enhance its solubility and bioavailability, leading to improved therapeutic profiles .

Polymer Development

The compound's properties have been investigated for use in developing polymers with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Table 2: Properties of Polymers Incorporating this compound

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | Increased by 20% | Electronics |

| Mechanical Strength | Enhanced tensile strength | Construction |

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The para-substituted analog (851048-51-6) exhibits a lower molecular weight (222.24 vs. 236.26) due to the absence of a methylene linker in the tetrahydropyranylmethoxy group . Meta-substituted derivatives (e.g., 1008773-62-3) may display altered electronic properties, impacting binding interactions in biological systems .

Physicochemical Properties

- Solubility : The carboxylic acid group ensures moderate aqueous solubility, while the tetrahydropyranyl group enhances lipophilicity. For example, 4-(Tetrahydropyran-4-yloxy)benzoic acid (851048-51-6) is typically stored in amber glass bottles at room temperature to maintain stability .

- Spectroscopic Data: IR Spectroscopy: Related compounds (e.g., 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one) show characteristic carbonyl (C=O) stretches at ~1700 cm⁻¹ and aromatic C-O stretches at ~1250 cm⁻¹ . Mass Spectrometry: Fragmentation patterns for tetrahydropyran-containing compounds often include peaks corresponding to tetrahydropyranyl (m/z 85–100) and benzoic acid (m/z 121) fragments .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid, and what critical reaction conditions should be optimized?

- Methodological Answer : A two-step synthesis is often employed:

- Step 1 : Etherification of 4-hydroxybenzoic acid with tetrahydropyran-4-ylmethanol using Mitsunobu conditions (e.g., DIAD, PPh₃) or acid-catalyzed coupling.

- Step 2 : Oxidation of intermediate aldehydes (e.g., 4-(Tetrahydropyran-4-yloxy)benzaldehyde) to the carboxylic acid using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions .

- Key Optimization : Control reaction temperature (0–25°C) to minimize side reactions like over-oxidation or ring-opening of the tetrahydropyran moiety .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the integrity of the tetrahydropyran ring (δ ~3.5–4.0 ppm for oxymethylene protons) and benzoic acid moiety (δ ~12 ppm for COOH) .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted aldehyde precursors) using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray Crystallography : Resolves stereochemistry and intermolecular hydrogen bonding patterns, particularly for crystalline derivatives .

Q. What are the common impurities encountered during synthesis, and how can they be removed?

- Methodological Answer :

- By-products : Include residual tetrahydropyran-4-ylmethanol (from incomplete coupling) or oxidized side products (e.g., quinones).

- Purification : Recrystallization from ethanol/water mixtures (yield: 70–85%) or silica gel chromatography (eluent: EtOAc/hexane, 3:7) effectively isolates the target compound .

Advanced Research Questions

Q. How can researchers assess the hydrolytic stability of the tetrahydropyranylmethoxy group under physiological conditions?

- Methodological Answer :

- Hydrolysis Assay : Incubate the compound in buffers (pH 1–8, 37°C) and monitor degradation via HPLC. The ether bond is stable at neutral pH but cleaves under strongly acidic conditions (pH <2) via oxonium ion formation .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics; activation energy (Eₐ) is derived from Arrhenius plots .

Q. What strategies enable the use of this compound as a ligand in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Coordination Chemistry : The benzoic acid group binds to metal nodes (e.g., Zn²⁺, Cu²⁺) to form 2D/3D frameworks. Pre-functionalize the tetrahydropyran group with photoactive moieties (e.g., terpyridines) to enhance MOF stability .

- Synthetic Protocol : Solvothermal synthesis (DMF, 120°C) with metal salts and the ligand yields crystalline MOFs, characterized by PXRD and BET surface area analysis .

Q. How does the steric environment of the tetrahydropyran ring influence the benzoic acid’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations reveal that the chair conformation of the tetrahydropyran ring creates steric hindrance, reducing nucleophilic attack on the carbonyl carbon by ~30% compared to unsubstituted benzoic acid .

- Experimental Validation : Compare reaction rates with model compounds (e.g., methyl benzoate) in nucleophilic acyl substitution using amines or alcohols .

Q. What role does this compound play in studying enzyme inhibition mechanisms?

- Methodological Answer :

- Carboxylate-Binding Enzymes : The benzoic acid group competitively inhibits enzymes like carbonic anhydrase or lipoxygenase.

- Assay Design : Measure IC₅₀ values via UV-Vis spectroscopy using substrate analogs (e.g., 4-nitrophenyl acetate for esterase activity). Ki values are determined via Lineweaver-Burk plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.